3-Chloro-4-methylaniline hydrochloride

Description

Contextualization and Significance within Aromatic Amine Chemistry

Aromatic amines, a class of organic compounds characterized by an amino group attached to an aromatic ring, are fundamental components in organic chemistry. Their significance stems from their utility as precursors and intermediates in the synthesis of a vast array of more complex molecules. 3-Chloro-4-methylaniline (B146341) hydrochloride, as a derivative of both aniline (B41778) and p-toluidine (B81030), is a prime example of a functionalized aromatic amine. guidechem.comnih.gov

The presence of the chloro and methyl groups on the aniline backbone modifies the electron density of the aromatic ring and influences the reactivity of the amino group. This substitution pattern provides chemists with a specific and predictable platform for further chemical transformations. Its primary significance lies in its role as an intermediate in the production of various chemicals, including dyes, pigments, and pharmaceuticals. ontosight.aiechemi.com For instance, it serves as a precursor in the synthesis of certain antihistamine drugs and is used to manufacture herbicides and organic pigment intermediates. ontosight.aiechemi.comguidechem.com The hydrochloride form enhances the compound's stability and solubility in certain solvents, making it convenient for storage and use in various reactions.

Table 1: Identifiers and Chemical Properties of 3-Chloro-4-methylaniline Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-chloro-4-methylaniline;hydrochloride | nih.gov |

| CAS Number | 7745-89-3 | nih.govbiosynth.com |

| Molecular Formula | C₇H₉Cl₂N | nih.govbiosynth.com |

| Molecular Weight | 178.06 g/mol | nih.govbiosynth.com |

| Melting Point | 260 °C | biosynth.com |

Historical Perspective of Research and Current Academic Interest

Historically, research into 3-chloro-4-methylaniline and its hydrochloride salt has been linked to its potent biological activity. It gained prominence under the name Starlicide as a specialized avicide, or bird control agent. guidechem.comnih.gov This application prompted numerous academic studies focusing on its metabolism, distribution, and environmental fate. guidechem.comnih.gov For example, studies involving radio-labeled compounds were conducted to understand its behavior in target species. nih.gov

While its use as an avicide represents a significant part of its research history, current academic and industrial interest has shifted more towards its application in organic synthesis. The compound is valued as a versatile starting material. atamanchemicals.com Research focuses on its use in synthesizing novel heterocyclic compounds, which are core structures in many pharmaceutical agents. For example, it is a known intermediate for the herbicide Chlorpropham and various azo dyes. atamanchemicals.com

Furthermore, ongoing research is documented in patents that detail improved methods for its synthesis, reflecting its continued commercial importance. google.comgoogle.com These synthetic methods often focus on the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621), aiming for higher yields and more environmentally friendly processes. guidechem.comgoogle.comgoogle.com This enduring interest underscores the compound's role as a valuable and practical building block in modern chemical research and development.

Table 2: Related Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| 3-Chloro-4-methylaniline | 95-74-9 |

| p-Toluidine | 106-49-0 |

| Aniline | 62-53-3 |

| 2-Chloro-4-nitrotoluene | 121-86-8 |

| Chlorpheniramine | 132-22-9 |

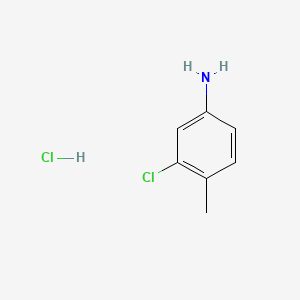

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(9)4-7(5)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQUZCNSUOJWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-74-9 (Parent) | |

| Record name | 3-Chloro-4-methylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5032313 | |

| Record name | 3-Chloro-4-methylbenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is grey solid with a mothball-like odor; End-use product is solid bait; [Reference #1] White powder; [Alfa Aesar MSDS] | |

| Record name | 3-Chloro-p-toluidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000105 [mmHg] | |

| Record name | 3-Chloro-p-toluidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7745-89-3 | |

| Record name | 3-Chloro-p-toluidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylbenzenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-METHYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8474D5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Process Optimization for 3 Chloro 4 Methylaniline Hydrochloride

Established and Novel Synthetic Routes

Catalytic Hydrogenation Reduction of 2-Chloro-4-nitrotoluene (B140621)

Liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene is a widely adopted method, favored for its higher yield, better product quality, and reduced environmental impact compared to older chemical reduction techniques. google.com This process involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a metal catalyst. google.commasterorganicchemistry.com

Reaction Scheme: 2-Chloro-4-nitrotoluene + H₂ --(Catalyst)--> 3-Chloro-4-methylaniline (B146341) + H₂O

The choice of catalyst is paramount in achieving high conversion rates and selectivity. Several catalyst systems have been investigated, each with distinct advantages.

Palladium on Carbon (Pd/C): This is a common and highly effective catalyst for the hydrogenation of nitro compounds. researchgate.netmdpi.com Research has shown that Pd/C catalysts can achieve high conversion of 2-chloro-4-nitrotoluene with excellent selectivity for 3-chloro-4-methylaniline. google.comscientific.net One patented method describes using a specially prepared carbon-supported palladium catalyst without organic solvents or dehalogenation inhibitors to achieve high yields. google.com Another study found that a Pd-only catalyst on activated carbon resulted in very high selectivity, with dehalogenation byproducts yielding less than 1.2%. scientific.net

Raney Nickel: Known for its high activity, Raney Nickel is another effective catalyst for this transformation. commonorganicchemistry.commasterorganicchemistry.com It is often used as an alternative to Pd/C, particularly when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com A reported method using a Raney nickel catalyst in a methanol (B129727) solvent at 90-95°C and 1.6-2.2 MPa pressure achieved a product purity of over 98.00%. guidechem.com

Bimetallic Catalysts (e.g., Pd-Fe/C): The addition of a second metal can significantly enhance catalyst performance. A Chinese patent highlights a two-component Pd-Fe/C catalyst that achieves a 100% conversion rate of 2-chloro-4-nitrotoluene and selectivity for 3-chloro-4-methylaniline greater than 99.9%. google.com This catalyst demonstrated remarkable stability, being reusable for up to 25 times. google.com The presence of iron in Raney nickel catalysts has also been shown to suppress the formation of by-products. google.com

| Catalyst System | Key Findings and Conditions | Conversion Rate | Selectivity | Reference |

|---|---|---|---|---|

| Pd/C | Solvent-free conditions, specially prepared activated carbon support. | High | High (dehalogenation < 1.2%) | google.comscientific.net |

| Raney Nickel | Methanol solvent, 90-95°C, 1.6-2.2 MPa pressure. | High | >98% product purity | guidechem.com |

| Pd-Fe/C | Alcohol or alcohol-water solvent, 25-100°C, 0.2-3.0 MPa hydrogen pressure. Catalyst is highly stable and reusable. | 100% | >99.9% | google.com |

A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the competing side reaction of dehalogenation, which reduces product purity and can lead to corrosive acid formation. ccspublishing.org.cn To mitigate this, various strategies are employed.

The introduction of dehalogenation inhibitors is a common approach. These are typically organic or inorganic compounds that modify the catalyst surface to suppress the cleavage of the carbon-halogen bond. ccspublishing.org.cn For instance, morpholine (B109124) has been shown to be an outstandingly effective inhibitor in the hydrogenation of halogen-substituted nitroaromatic compounds. google.com The presence of a small amount of an acid, such as hydrochloric or phosphoric acid, in the reaction medium can also unexpectedly inhibit dehalogenation. google.com

However, recent advancements have focused on developing catalyst systems that inherently prevent dehalogenation without the need for external inhibitors. google.com One patented method utilizes a specific preparation of a carbon-supported palladium catalyst that functions effectively without dehalogenation inhibitors. google.com Another approach involves co-modifying palladium-based catalysts with both organic and inorganic ligands to control the electronic properties of the catalyst and inhibit the adsorption of the molecule in a way that leads to dehalogenation. ccspublishing.org.cn The use of sulfided platinum catalysts has also proven effective in the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov

Chlorination Pathways of Para-Nitrotoluene Derivatives

The synthesis of the precursor, 2-chloro-4-nitrotoluene, is typically achieved through the direct chlorination of para-nitrotoluene (p-nitrotoluene). google.comgoogle.com The conditions of this electrophilic aromatic substitution reaction are crucial for maximizing the yield of the desired isomer and minimizing the formation of other chlorinated by-products.

The reaction is generally carried out by bubbling chlorine gas into molten p-nitrotoluene in the presence of a catalyst. google.comgoogle.com Catalysts such as anhydrous iron(III) chloride and iodine are commonly used. google.comgoogle.com One process describes using 0.6 to 1.2 moles of chlorine per mole of 4-nitrotoluene (B166481) in the presence of 0.1 to 10% by weight of iodine at temperatures ranging from the melting point of the starting material up to 120°C. google.com This method can yield a product with a high proportion of 2-chloro-4-nitrotoluene (over 98%). google.com A patented method involves chlorinating p-nitrotoluene, followed by washing, refining, and then proceeding to the catalytic hydrogenation reduction step. google.com

Alternative Reduction Methodologies (e.g., Chemical Reduction with Iron Powder or Sodium Sulfide)

Before the widespread adoption of catalytic hydrogenation, chemical reduction methods were the standard. While often having lower yields and greater environmental concerns, they remain viable alternatives in certain contexts. google.com

Iron Powder Reduction: The reduction of nitroarenes using iron powder in an acidic medium is a classic and effective method. chemicalbook.comchemicalbook.comlongdom.org This process is generally chemoselective, reducing the nitro group without affecting other reducible functionalities, including halogens. longdom.org A general procedure involves mixing the nitro compound with iron powder and slowly adding aqueous hydrochloric acid. chemicalbook.comchemicalbook.com The use of carbonyl iron powder (CIP), a highly active commercial grade of iron, has been reported as a mild, safe, and efficient reagent for this reduction, particularly in aqueous micellar media. researchgate.netorganic-chemistry.org

Sodium Sulfide (B99878) Reduction: Sodium sulfide can also be used to reduce aromatic nitro compounds. google.comguidechem.com The reaction is typically carried out by heating the nitro compound with a sodium sulfide solution. google.comguidechem.com For example, 2-chloro-4-nitrotoluene can be added to a sodium sulfide solution at 70-80°C and refluxed for 4 hours to produce 3-chloro-4-methylaniline. google.comguidechem.com However, the reaction of sodium sulfide with some chloronitroaromatics can sometimes lead to nucleophilic substitution of the chlorine atom instead of nitro group reduction. researchgate.net Variations using sodium polysulfide have also been explored for selective reductions. stackexchange.com

| Reduction Method | Reagents and Conditions | Advantages | Disadvantages/Considerations | Reference |

|---|---|---|---|---|

| Iron Powder | Iron powder, aqueous HCl or other acids. | Good chemoselectivity (preserves halogens), inexpensive reagent. | Generates significant iron sludge waste. | chemicalbook.comchemicalbook.comlongdom.org |

| Sodium Sulfide | Sodium sulfide solution, often heated/refluxed (e.g., 70-115°C). | Can be used when hydrogenation is not compatible with other functional groups. | Lower yield, potential for side reactions (e.g., nucleophilic substitution), environmental concerns with sulfur waste. | google.comgoogle.comguidechem.com |

Industrial Scale-Up Considerations and Process Enhancement

Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of process safety, efficiency, and economics. google.comccspublishing.org.cn For the synthesis of 3-chloro-4-methylaniline hydrochloride, this involves optimizing both the chlorination and reduction steps.

In catalytic hydrogenation, key factors for industrial scale-up include efficient catalyst handling and recovery, heat management of the exothermic reaction, and ensuring safe handling of hydrogen gas under pressure. google.com The development of highly stable and reusable catalysts, such as the Pd-Fe/C system that can be used for over 25 cycles, is a significant advancement for industrial applications as it drastically reduces catalyst costs. google.com Furthermore, processes that can be run continuously in flow reactors are gaining interest over traditional batch processes, as they can offer better control over reaction parameters and improved safety. acs.org

Achieving High Conversion and Selectivity

High conversion and selectivity are critical for the economic and environmental performance of 3-chloro-4-methylaniline synthesis. The liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene is a key technology in achieving these goals, largely replacing older chemical reduction methods that used reagents like iron powder or sodium sulfide, which were associated with low yields and significant pollution. google.comguidechem.com

Catalyst selection is paramount in this process. A two-component Pd-Fe/C (palladium-iron on carbon) catalyst has been shown to achieve a 100% conversion rate of 2-chloro-4-nitrotoluene with a selectivity for 3-chloro-4-methylaniline greater than 99.9%. google.com This catalyst demonstrates high stability and can be reused multiple times. Another approach involves using a carbon-supported palladium catalyst, which can be prepared by treating activated carbon with a palladium solution and subsequent reduction. google.com This method can be employed without the use of organic solvents or dehalogenation inhibitors. google.com

Furthermore, the addition of promoters can enhance the performance of other catalysts. For instance, in a system using Raney nickel as the catalyst and methanol as the solvent, the addition of tin compounds such as SnCl₄·nH₂O or SnCl₂·nH₂O has been reported to drive both conversion and selectivity to 100%. google.com The choice of catalyst directly impacts the reaction's efficiency, minimizing the formation of byproducts and simplifying downstream purification processes.

Table 1: Comparison of Catalytic Systems for 3-Chloro-4-methylaniline Synthesis

| Catalyst System | Starting Material | Conversion Rate | Selectivity | Reference |

|---|---|---|---|---|

| Pd-Fe/C (two-component) | 2-chloro-4-nitrotoluene | 100% | >99.9% | google.com |

| Raney Nickel with SnCl₄ or SnCl₂ | 2-chloro-4-nitrotoluene | 100% | 100% | google.com |

| Carbon-supported Palladium | 2-chloro-4-nitrotoluene | High | High | google.com |

Solvent Selection and Reaction Condition Optimization

The optimization of reaction conditions, including solvent, temperature, and pressure, is crucial for maximizing yield and purity. Catalytic hydrogenation can be performed under various conditions, each offering distinct advantages.

Solvents play a significant role in the reaction. Alcohol or alcohol-water mixtures are commonly used. google.com For instance, the reaction using a Pd-Fe/C catalyst can be effectively carried out in an alcohol or alcohol-water solvent system. google.com Methanol is another frequently cited solvent, used in conjunction with catalysts like Raney nickel. google.comguidechem.com The polarity of the solvent can help stabilize intermediates and prevent undesirable side reactions, such as the cleavage of the carbon-chlorine bond. Some advanced methods have been developed to proceed without any organic solvents, which simplifies product workup and reduces environmental impact. google.com

Reaction temperature and pressure are also key parameters. For the Pd-Fe/C catalyzed reaction, conditions are typically set at 25-100°C and a hydrogen pressure of 0.2-3.0 MPa. google.com Another reported process using a Raney nickel catalyst operates at a higher temperature of 90-95°C and a pressure of 1.6-2.2 MPa. guidechem.com A different catalytic hydrogenation process specifies a hydrogen pressure between 0.1-1.5 MPa. google.com Careful control of these parameters is essential to ensure complete reaction and minimize the formation of impurities. google.comguidechem.com

Table 2: Optimized Reaction Conditions for Hydrogenation of 2-chloro-4-nitrotoluene

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reference |

|---|---|---|---|---|

| Pd-Fe/C | Alcohol or Alcohol-Water | 25-100 | 0.2-3.0 | google.com |

| Carbon-supported Palladium | Solvent-free | Not specified | 0.1-1.5 | google.com |

| Raney Nickel | Methanol | 90-95 | 1.6-2.2 | guidechem.com |

| Sodium Sulfide | Not specified (Aqueous) | 70-80 (reflux at 110±5) | Atmospheric | guidechem.comgoogle.com |

Purification Strategies for Synthetic Intermediates and Final Product

A multi-step purification strategy is essential to obtain high-purity this compound. This process begins with the purification of the synthetic intermediates and concludes with the isolation of the final product.

The synthesis often starts from p-nitrotoluene, which is first chlorinated to produce a mixture containing the key intermediate, 2-chloro-4-nitrotoluene. google.comgoogle.com This initial chlorinated mixture undergoes washing and refining before the reduction step. google.comgoogle.com After the catalytic hydrogenation is complete, the resulting reaction mixture, or "reduced liquid," contains the desired 3-chloro-4-methylaniline along with potential byproducts and the catalyst. google.com

The primary method for purifying the final product from the crude reaction mixture is distillation or rectification. google.comguidechem.comechemi.com This process separates the 3-chloro-4-methylaniline from the solvent and other impurities based on differences in boiling points. guidechem.comechemi.com In some processes, after the reaction, the materials are allowed to stand for stratification (layer separation) before being subjected to distillation. guidechem.comechemi.com For laboratory-scale synthesis, a common workup involves neutralizing the reaction mixture, for example, with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate. chemicalbook.com The combined organic layers are then washed with brine, dried over an anhydrous agent such as sodium sulfate, filtered, and concentrated under reduced pressure. chemicalbook.comchemicalbook.com For achieving very high purity, the crude product obtained after these steps can be further purified by silica (B1680970) gel column chromatography. chemicalbook.comchemicalbook.com The purified 3-chloro-4-methylaniline base is then typically treated with hydrochloric acid to form the stable hydrochloride salt.

Table 3: Summary of Purification Techniques

| Stage | Technique | Purpose | Reference |

|---|---|---|---|

| Intermediate (Chlorination Product) | Washing & Refining | Removal of impurities before reduction | google.comgoogle.com |

| Post-Reduction | Stratification | Initial separation of product layer | guidechem.comechemi.com |

| Crude Product | Distillation / Rectification | Separation of product from solvent and byproducts | google.comguidechem.comechemi.com |

| Lab-Scale Workup | Neutralization & Extraction | Isolation of the amine from the aqueous phase | chemicalbook.comchemicalbook.com |

| Lab-Scale Workup | Washing & Drying | Removal of residual aqueous and ionic impurities | chemicalbook.comchemicalbook.com |

| High-Purity Product | Column Chromatography | Separation of closely related impurities | chemicalbook.comchemicalbook.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Chloro-4-methylaniline |

| This compound |

| 2-chloro-4-nitrotoluene |

| p-nitrotoluene |

| Palladium |

| Iron |

| Carbon |

| Raney nickel |

| Tin(IV) chloride (SnCl₄) |

| Tin(II) chloride (SnCl₂) |

| Methanol |

| Sodium sulfide |

| p-methylaniline |

| dichloromethylaniline |

| Ethyl acetate |

| Sodium bicarbonate |

| Sodium sulfate |

| Hydrochloric acid |

| Hydrogen |

| Iodine |

| FERRIC CHLORIDE ANHYDROUS |

| sodium carbonate |

| NaBr |

| KBr |

Reactivity, Derivatization, and Mechanistic Insights into 3 Chloro 4 Methylaniline Hydrochloride

Mechanistic Elucidation of Chemical Transformations

Investigation of Reaction Mechanisms in Catalytic Processes

The primary catalytic process involving 3-chloro-4-methylaniline (B146341) is its synthesis via the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621). This reaction is a cornerstone of industrial chemistry, providing a more environmentally benign alternative to older methods that used reducing agents like iron powder or sodium sulfide (B99878). google.com The liquid-phase catalytic hydrogenation process involves the reduction of the nitro group (-NO2) to an amino group (-NH2) using hydrogen gas in the presence of a metal catalyst. google.com

Mechanistic investigations into the hydrogenation of substituted nitroaromatics reveal two principal pathways: the direct route and the condensation route. The preferred pathway is largely dependent on the nature of the metal catalyst used.

The direct pathway involves a stepwise reduction of the nitro group. Initially, the nitro group is reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). The final step is the reduction of the hydroxylamino group to the desired amino group (-NH2).

The condensation pathway , on the other hand, involves the reaction between intermediates. For instance, the nitroso and hydroxylamino intermediates can react to form an azoxy compound, which is subsequently reduced through azo and hydrazo intermediates to finally yield the aniline (B41778).

A critical challenge in the catalytic hydrogenation of halogenated nitroaromatics, such as 2-chloro-4-nitrotoluene, is the prevention of dehalogenation (the removal of the chlorine atom). This side reaction reduces the yield of the desired 3-chloro-4-methylaniline and produces p-toluidine (B81030) as a byproduct. The selectivity of the catalyst is therefore of paramount importance.

Various catalysts have been investigated to optimize the yield and selectivity of 3-chloro-4-methylaniline. These include noble metal catalysts like palladium and platinum, as well as non-noble metal catalysts such as Raney nickel. Research has shown that the choice of catalyst, catalyst support, and the presence of inhibitors can significantly influence the reaction pathway and suppress dehalogenation. For example, studies have explored the use of modified Pt/C catalysts and Pd-Fe/C catalysts to achieve high conversion rates and selectivity. google.com Furthermore, the addition of dehalogenation inhibitors, such as tin compounds (e.g., SnCl₄ or SnCl₂), has been shown to effectively prevent the loss of the chlorine substituent, leading to near-quantitative yields of 3-chloro-4-methylaniline. google.com

The table below summarizes various catalytic systems employed in the synthesis of 3-chloro-4-methylaniline, highlighting the reaction conditions and their impact on conversion and selectivity.

| Catalyst | Raw Material | Solvent | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

| Pd-Fe/C | 2-chloro-4-nitrotoluene | Alcohol or Alcohol-Water | 25-100°C, 0.2-3.0 MPa H₂ | 100 | >99.9 | google.com |

| 1wt% Pt/C with dehalogenation inhibitor | 2-chloro-4-nitrotoluene | Organic Solvent | Not specified | Not specified | 99.7 | google.com |

| Raney nickel with SnCl₄·nH₂O or SnCl₂·nH₂O | 2-chloro-4-nitrotoluene | Methanol (B129727) | Not specified | 100 | 100 | google.com |

| Carbon-supported palladium | 4-nitrotoluene (B166481) chlorination liquid | No organic solvent | Not specified | Not specified | Not specified | google.com |

Influence of Substituents on Reaction Chemo- and Regioselectivity

The reactivity and the site of reaction (regioselectivity) in derivatization reactions of 3-chloro-4-methylaniline are governed by the electronic and steric effects of the substituents already present on the aromatic ring: the amino (-NH₂), chloro (-Cl), and methyl (-CH₃) groups.

The amino group is a powerful activating group and an ortho-, para- director for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles.

The chloro group is a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles compared to benzene. This is due to its strong electron-withdrawing inductive effect. However, due to the presence of lone pairs of electrons, the chloro group also exhibits a resonance effect that directs incoming electrophiles to the ortho and para positions.

The methyl group is a weakly activating group and an ortho-, para- director. It donates electron density to the ring through an inductive effect and hyperconjugation.

In 3-chloro-4-methylaniline, the positions ortho to the strongly activating amino group are positions 2 and 6. The position para to the amino group is occupied by the methyl group. The directing effects of the substituents are therefore in competition. The powerful activating and directing effect of the amino group is generally dominant. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group (positions 2 and 6).

However, the presence of the chloro group at position 3 and the methyl group at position 4 introduces steric hindrance, which can influence the regioselectivity. Attack at position 2 is sterically hindered by the adjacent chloro group at position 3. Attack at position 6 is less sterically hindered.

A key derivatization reaction for anilines is the formation of diazonium salts, which are versatile intermediates in the synthesis of azo dyes. The diazotization of 3-chloro-4-methylaniline hydrochloride, followed by coupling with an electron-rich aromatic compound (a coupling component), leads to the formation of an azo dye. The position of the azo coupling is also influenced by the substituents on both the diazonium salt and the coupling component. In the case of the diazonium salt derived from 3-chloro-4-methylaniline, the chloro and methyl groups can influence the electrophilicity of the diazonium ion. When this diazonium salt reacts with a coupling component like a phenol (B47542) or another aniline, the coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. The position of coupling on the coupling component is directed by its own activating groups. nih.gov

| Aniline Derivative | Reaction | Reagent | Major Product(s) | Reference |

| Aniline | Bromination | Bromine water | 2,4,6-Tribromoaniline | General Knowledge |

| Acetanilide (protected aniline) | Nitration | HNO₃/H₂SO₄ | para-Nitroacetanilide | General Knowledge |

| p-Toluidine (4-methylaniline) | Sulfonation | H₂SO₄ | 2-Amino-5-methylbenzenesulfonic acid | General Knowledge |

These examples underscore the powerful directing effect of the amino group, which typically leads to substitution at the ortho and para positions, though steric hindrance and reaction conditions can modulate the product distribution.

Role of 3 Chloro 4 Methylaniline Hydrochloride As a Versatile Chemical Intermediate

Precursor in Agrochemical Synthesis (e.g., Herbicides like Chlorotoluron)

One of the primary applications of 3-Chloro-4-methylaniline (B146341) hydrochloride is in the agrochemical industry, where it functions as a key precursor in the synthesis of herbicides. A prominent example is its use in the production of Chlorotoluron, a widely used phenylurea herbicide that controls broadleaf and annual grass weeds in cereal crops.

The synthesis of Chlorotoluron from 3-Chloro-4-methylaniline hydrochloride involves a multi-step process. Initially, 3-Chloro-4-methylaniline is reacted with phosgene (B1210022) (COCl₂) to form an isocyanate derivative. This intermediate is then subsequently reacted with dimethylamine (B145610) to yield the final product, N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, which is the chemical name for Chlorotoluron. researchgate.net This synthetic pathway highlights the essential role of the aniline (B41778) derivative in forming the core structure of the herbicide.

Table 1: Key Reactants in Chlorotoluron Synthesis

| Reactant | Chemical Formula | Role |

| 3-Chloro-4-methylaniline | C₇H₈ClN | Core structural precursor |

| Phosgene | COCl₂ | Forms the isocyanate intermediate |

| Dimethylamine | (CH₃)₂NH | Final reactant to form the urea (B33335) derivative |

Building Block in Organic Pigment and Dye Manufacturing (e.g., 2B Acid)

Beyond its use in agrochemicals, this compound is a fundamental building block in the manufacturing of organic pigments and dyes. google.com A notable application is in the synthesis of 2B Acid, which is an important intermediate for red pigments. google.com

The production of 2B Acid, chemically known as 5-amino-4-chloro-2-methylbenzenesulfonic acid, utilizes 3-Chloro-4-methylaniline as a starting material. The synthesis involves the sulfonation of 3-Chloro-4-methylaniline. This process introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring, transforming the aniline derivative into the desired pigment intermediate. This intermediate is then used to produce a range of azo pigments, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the amino group and the potential for further functionalization of the aromatic ring make this compound a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its applications extend into the pharmaceutical industry and the design of novel bioactive compounds.

Contribution to Pharmaceutical Intermediate Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. google.com For instance, it is a precursor in the synthesis of certain antihistamine drugs. rsc.org The synthesis of these pharmaceuticals often involves multi-step reactions where the aniline derivative is modified to create the desired molecular scaffold. The presence of the chloro and methyl groups can influence the pharmacological properties of the final drug molecule.

Role in Heterocyclic Compound Synthesis

Substituted anilines, such as 3-Chloro-4-methylaniline, are crucial starting materials for the synthesis of a variety of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. nih.gov Among the most significant are quinoline (B57606) and quinazolinone derivatives, which form the core of many biologically active molecules. researchgate.netnih.govnih.gov

Several classic organic reactions can be employed to synthesize quinoline derivatives from anilines, including:

Skraup synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core. rsc.org

Doebner-von Miller reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. rsc.org

Friedländer synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. rsc.org

Similarly, 3-Chloro-4-methylaniline can be used to synthesize quinazolinone derivatives. A common method involves the acylation of the corresponding anthranilic acid (which can be derived from the aniline) followed by cyclization with an amine or ammonia (B1221849) source. nih.gov The resulting 6-chloro-7-methyl-substituted quinoline or quinazolinone scaffold can then be further modified to create a library of compounds for biological screening.

Table 2: Major Heterocyclic Scaffolds Synthesized from Anilines

| Heterocyclic Compound | General Synthetic Approach | Potential Bioactivity |

| Quinolines | Skraup, Doebner-von Miller, Friedländer reactions | Antimalarial, antibacterial, anticancer rsc.orgrsc.org |

| Quinazolinones | Acylation of anthranilic acid and cyclization | Anticancer, anti-inflammatory nih.govnih.gov |

Applications in Bioactive Molecule Design (Focus on Synthetic Pathways)

The synthesis of heterocyclic compounds from this compound is directly linked to the design of new bioactive molecules. The quinoline and quinazolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov

For example, the 4-aminoquinoline (B48711) core is a key feature of several antimalarial drugs, such as chloroquine. ucsf.edu By using 3-Chloro-4-methylaniline as a starting material, medicinal chemists can create novel quinoline derivatives with different substitution patterns on the benzene ring. These new analogues can then be tested for their efficacy against drug-resistant strains of malaria or for other therapeutic applications. ucsf.edu

The synthetic pathway to these bioactive molecules often involves the initial formation of the heterocyclic ring system, followed by further functionalization. For instance, a 6-chloro-7-methyl-4-hydroxyquinoline can be synthesized and then converted to a 4-chloroquinoline (B167314) derivative. This intermediate is then poised for nucleophilic substitution with various amines to introduce side chains that can modulate the biological activity of the molecule. ucsf.edu This strategic approach allows for the systematic exploration of the structure-activity relationship (SAR) of new compounds, a fundamental concept in drug discovery.

Theoretical and Computational Chemistry Approaches for 3 Chloro 4 Methylaniline Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the electronic characteristics of a molecule.

The first step in most computational studies is to determine the most stable molecular structure, known as geometry optimization. For 3-chloro-4-methylaniline (B146341), both Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) have been employed. researchgate.net

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule by modeling its electron density. It is known for providing a good balance between accuracy and computational cost. For 3-chloro-4-methylaniline, DFT calculations have been performed using various functionals, such as B3LYP and BLYP, with basis sets like 6-31G(d). researchgate.net The B3LYP functional, in particular, has been shown to provide optimized geometric bond lengths that are in good agreement with experimental values for similar aniline (B41778) molecules. researchgate.net

Ab Initio Methods (Hartree-Fock): Ab initio, meaning "from the beginning," methods are based on first principles of quantum mechanics without using experimental data for simplification. The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally demanding, it provides a valuable, albeit less accurate, starting point for more advanced calculations. Studies on 3-chloro-4-methylaniline have utilized the HF method with a 6-31G(d) basis set to calculate its optimized geometry. researchgate.net Comparison between methods has indicated that for vibrational problems, DFT methods like B3LYP are superior to the scaled Hartree-Fock approach. researchgate.net

Table 1: Comparison of Computational Methods for Geometry Optimization

| Method | Abbreviation | General Principle | Relative Cost | Common Application for 3-Chloro-4-methylaniline |

|---|---|---|---|---|

| Hartree-Fock | HF | Ab initio method, solves the Schrödinger equation for a multi-electron system in an approximate way. | Higher | Initial geometry optimization and as a base for more complex calculations. researchgate.net |

| Density Functional Theory | DFT | Calculates properties based on the molecule's electron density. | Lower | Provides accurate geometry and vibrational frequencies. B3LYP functional is commonly used. researchgate.net |

The presence of substituents (chlorine, methyl, and amino groups) on the aniline ring significantly influences its electronic properties. researchgate.net Computational methods can quantify this by analyzing the distribution of electron charge across the molecule.

The Mulliken atomic charges, for instance, can be calculated to understand how the electronegative chlorine atom and the electron-donating methyl and amino groups affect the electron density of the benzene (B151609) ring. In 3-chloro-4-methylaniline hydrochloride, the positive charge on the -NH3+ group would act as a strong electron-withdrawing group, which would, in turn, influence the charge distribution on the aromatic ring. This has implications for the molecule's reactivity and intermolecular interactions.

Vibrational Spectroscopy Analysis (e.g., IR and Raman) with Computational Validation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. Quantum chemical calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

For 3-chloro-4-methylaniline, theoretical vibrational frequencies have been calculated using both DFT (B3LYP) and HF methods. researchgate.net The calculated frequencies are typically scaled to correct for approximations in the theoretical models and to improve agreement with experimental spectra. The complete assignment of vibrational modes is often performed using Total Energy Distribution (TED) analysis. q-chem.com Studies on the related 2-chloro-4-methylaniline (B104755) have shown that the DFT-B3LYP method with a large basis set like 6-311++G(d,p) is more reliable than the HF method for vibrational analysis. q-chem.com

The C-Cl stretching vibration, for example, is a key indicator and typically appears in the 550-850 cm⁻¹ range. researchgate.net For the hydrochloride salt, the N-H stretching and bending vibrations of the -NH3+ group would be significantly different from the -NH2 group of the free base, providing a clear spectral marker for the salt's formation.

Table 2: Key Vibrational Modes for 3-Chloro-4-methylaniline

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch (Aniline) | 3300 - 3500 | Indicates the presence of the amino group. Position and shape are sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the benzene ring. |

| C-H Stretch (Methyl) | 2850 - 3000 | Indicates the presence of the methyl group. |

| C=C Stretch (Aromatic) | 1400 - 1600 | Multiple bands characteristic of the aromatic ring structure. |

| N-H Bend (Aniline) | 1590 - 1650 | Bending vibration of the amino group. |

| C-Cl Stretch | 550 - 850 | Indicates the presence of the chlorine substituent. researchgate.net |

Note: The vibrational modes for the hydrochloride salt, particularly those involving the N-H bonds, would differ significantly.

Predictive Modeling of Chemical Reactivity and Selectivity

Computational chemistry can also be used to predict how a molecule will react. This is often done by examining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For 3-chloro-4-methylaniline, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For the hydrochloride salt, the protonation of the amino group would lower the energy of the molecular orbitals and alter their distribution, thereby changing the predicted reactivity of the molecule. This type of analysis is crucial for understanding the reaction mechanisms and predicting the selectivity of reactions involving this compound. echemi.com

Advanced Analytical Research Techniques for 3 Chloro 4 Methylaniline Hydrochloride

Development and Validation of High-Sensitivity Chromatographic Methods

High-sensitivity chromatographic methods, particularly those coupled with mass spectrometry, are fundamental for the trace analysis of 3-Chloro-4-methylaniline (B146341) hydrochloride. These methods are essential for quantifying minute concentrations of the compound in intricate research matrices such as biological tissues and environmental samples.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) stands out as a highly specific and sensitive technique for the determination of 3-Chloro-4-methylaniline hydrochloride, often referred to as CPTH in research literature. unl.edu The methodology typically involves an initial sample preparation stage, such as extraction with an acidified water and acetonitrile (B52724) solution, followed by a cleanup process involving liquid-liquid partitioning and solid-phase extraction. unl.edu

Chromatographic separation is commonly achieved using a capillary column, such as a HP-5 ultra-inert GC column, which effectively separates the analyte from matrix interferences. unl.edu The tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides a significant enhancement in sensitivity and selectivity compared to single quadrupole GC/MS. unl.eduresearchgate.net This enhanced performance allows for the development of robust methods capable of detecting the compound at trace and ultra-trace levels. thermofisher.com Research has demonstrated that GC-MS/MS can be ten-fold more sensitive than single quadrupole GC/MS for analyzing chloroanilines in groundwater. researchgate.net

Validated methods have established precise detection and quantitation limits for the compound in various avian tissues, showcasing the technique's applicability in biological research. unl.edu

| Tissue Type | Detection Limit (ng/g) | Quantitation Limit (ng/g) |

|---|---|---|

| GI Tract | 4.3 | 14 |

| Liver | 2.6 | 8.7 |

| Breast muscle | 3.2 | 11 |

| Kidney | 5.9 | 20 |

Data derived from a validated GC-MS/MS method for CPTH in red-winged blackbird tissues. unl.edu

To ensure the accuracy and precision of quantitative analyses, especially at trace levels, deuterated surrogates and internal standards are employed. lcms.cz An internal standard is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples, calibrators, and blanks. lcms.czresearchgate.net Its purpose is to correct for variations and potential losses during sample preparation and injection into the GC-MS/MS system. researchgate.net

For mass spectrometry applications, stable isotope-labeled analogs of the analyte, such as deuterated compounds, are considered the ideal internal standards. lcms.czmdpi.com They behave nearly identically to the target analyte during extraction and chromatography but are distinguishable by the mass spectrometer due to their different mass-to-charge ratios. nih.gov

In the analysis of this compound, a deuterated surrogate (d6-CPTH) has been synthesized and used to improve method accuracy. unl.edu The use of such surrogates compensates for matrix effects, where other components in the sample can suppress or enhance the instrument's response to the analyte, thereby leading to more reliable quantification. unl.edulcms.cz

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. nih.gov In an MRM experiment, the first quadrupole of the mass spectrometer is set to select a specific ion, known as the precursor ion, which corresponds to the molecular ion of the target analyte (e.g., 3-Chloro-4-methylaniline). lcms.cz This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for one or more specific fragment ions, known as product ions. lcms.czmdpi.com

This process of selecting a specific precursor-to-product ion transition significantly reduces background noise and chemical interference from the sample matrix, leading to enhanced specificity and lower detection limits. shimadzu.comnih.gov For the analysis of this compound, specific MRM transitions have been established for both quantification and confirmation of the analyte's presence. unl.edu The most intense transition is typically used for quantification, while secondary transitions provide additional confirmation, increasing confidence in the identification. unl.edumdpi.com

| Purpose | MRM Transition (m/z) |

|---|---|

| Quantitation | 140.9 → 106.2 |

| Confirmation 1 | 139.9 → 105.2 |

| Confirmation 2 | 139.9 → 77.2 |

Optimized MRM transitions for the analysis of CPTH by GC-MS/MS. unl.edu

Spectroscopic Methods for In-depth Structural Elucidation in Research

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 3-Chloro-4-methylaniline. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry provide detailed information about the compound's atomic arrangement and functional groups.

Mass spectrometry provides the mass of the molecule and characteristic fragmentation patterns. nih.gov IR spectroscopy identifies the vibrational frequencies of chemical bonds, revealing the presence of functional groups like the amine (N-H) and aromatic (C-H, C=C) bonds. nih.govchemicalbook.com ¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in the molecule, which is crucial for confirming the substitution pattern on the aromatic ring. nih.govchemicalbook.com Reference spectra are available in databases for comparison and confirmation. nih.govchemicalbook.comchemicalbook.com

| Spectroscopic Technique | Reference Database/Source |

|---|---|

| ¹H NMR | Sadtler Research Laboratories Spectral Collection |

| FTIR | Bruker IFS 85 |

| Mass Spectrometry (GC-MS) | NIST/EPA/MSDC Mass Spectral Database |

Referenced spectral data for 3-Chloro-4-methylaniline. nih.gov

Radiochemical Tracing Techniques for Investigating Chemical Transformation Pathways in Complex Systems

Radiochemical tracing is a powerful research technique used to study the absorption, distribution, metabolism, and excretion of a compound. guidechem.comnih.gov This involves synthesizing the compound with a radioactive isotope, such as Carbon-14 (¹⁴C), and administering it to a biological system. nih.govnih.gov The radioactivity can then be tracked and measured in various tissues and excreta over time using a liquid scintillation counter. nih.gov

Research studies have utilized ring-labeled [¹⁴C]-3-chloro-4-methylaniline hydrochloride to investigate its pharmacokinetics in avian species. nih.govnih.govmountainscholar.org Following a single oral dose, the distribution and elimination of radioactivity were monitored in various tissues. nih.gov Such studies revealed that elimination from most tissues followed a two-compartment model, characterized by an initial rapid phase followed by a slower second phase. nih.govnih.gov This technique provides invaluable data on the compound's biological half-life and helps identify potential target organs and transformation pathways within a complex system. guidechem.comnih.gov

| Species | Elimination Phase | Average Half-Life (hours) |

|---|---|---|

| Dark-eyed Juncos | Initial (Fast) | 0.16 |

| Second (Slow) | 3.4 | |

| Red-winged Blackbirds | Initial (Fast) | 0.62 |

| Second (Slow) | 5.4 | |

| Mice (various tissues, fast phase) | Fast Phase | 1.52 - 3.96 |

| Mice (muscle, fast phase) | Fast Phase | 6.85 |

Elimination half-life of [¹⁴C]-3-chloro-4-methylaniline hydrochloride in different species. nih.govguidechem.comnih.gov

Environmental Transformation and Degradation Pathways of 3 Chloro 4 Methylaniline Hydrochloride

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily driven by light and atmospheric oxidants, that break down the chemical structure of 3-chloro-4-methylaniline (B146341).

Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not considered a significant degradation pathway for 3-chloro-4-methylaniline. nih.govechemi.comguidechem.com The compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface. nih.govechemi.comguidechem.com Consequently, it is not expected to be susceptible to direct degradation by sunlight in the environment. nih.govechemi.comguidechem.com

In the atmosphere, 3-chloro-4-methylaniline is expected to exist exclusively in the vapor phase due to its estimated vapor pressure. nih.govguidechem.com The primary degradation mechanism in the air is the reaction with photochemically-produced hydroxyl (OH) radicals. nih.govechemi.comguidechem.com This oxidation process is relatively rapid, with an estimated atmospheric half-life of approximately 3.2 hours, indicating that the compound does not persist for long periods in the atmosphere. nih.govechemi.comguidechem.com

| Parameter | Value | Conditions |

|---|---|---|

| Vapor-Phase Reaction Rate Constant | 1.2 x 10-10 cm3/molecule-sec | 25 °C |

| Estimated Atmospheric Half-Life | 3.2 hours | Assumes atmospheric concentration of 5 x 105 hydroxyl radicals per cm3 |

Biotic Transformation Processes in Environmental Compartments

Biotic transformation, or biodegradation, mediated by microorganisms, is a key process in the environmental degradation of 3-chloro-4-methylaniline hydrochloride in soil and water.

Studies have shown that 3-chloro-4-methylaniline is subject to biodegradation in both terrestrial and aquatic systems.

Soil: In a sandy loam soil environment, the compound, applied at a concentration of 35 µg/g, demonstrated a half-life of 26 hours and underwent mineralization, suggesting that biodegradation is a viable degradation pathway in soil. nih.govguidechem.com However, as a primary aromatic amine, it can also form irreversible complexes with humic matter in the soil, which may lead to its immobilization. nih.govguidechem.com

Aquatic Environments: In aquatic systems, biodegradation has been observed to occur rapidly. In a study using Elbe River bed sediment, 3-chloro-4-methylaniline was biodegraded at a rate of 0.47 per hour at 20°C, which corresponds to a calculated half-life of just 1.5 hours. nih.govguidechem.com This suggests that in biologically active sediments, the compound can be degraded quickly. nih.govguidechem.com

| Environmental Compartment | Reported Half-Life | Conditions / Notes |

|---|---|---|

| Sandy Loam Soil | 26 hours | Initial concentration of 35 µg/g |

| River Bed Sediment (Aquatic) | 1.5 hours | Degradation rate of 0.47/hr at 20°C |

The biodegradation of this compound proceeds through various metabolic pathways, leading to the formation of several intermediate products. In a field study involving the application of the compound to rice fields, its concentration decreased by about 55% within three days, with several degradation products identified. guidechem.com

Identified degradation products from both laboratory and field studies include:

Acetyl-3-chloro-p-toluidine: This was identified as a primary metabolite in soil, with a half-life of 26 hours. nih.gov

3-hydroxy-p-toluidine nih.govguidechem.com

cis- and trans-azo-3-chloro-p-toluidine nih.govguidechem.com

Furthermore, pure culture studies have provided insight into specific microbial actions. The soil fungus Geotrichum candidum was found to convert 3-chloro-p-toluidine into 3,3'-dichloro-4,4'-dimethylazobenzene. nih.gov This same compound was also isolated from soil incubation studies, indicating a potential fungal-mediated pathway in the environment. nih.gov

| Product / Metabolite | Environment / Study Type | Notes |

|---|---|---|

| Acetyl-3-chloro-p-toluidine | Soil (Laboratory) | Primary metabolite with a 26-hour half-life. nih.gov |

| 3-hydroxy-p-toluidine | Field and Laboratory | Identified as a degradation product. nih.govguidechem.com |

| cis-azo-3-chloro-p-toluidine | Field and Laboratory | Identified as a degradation product. nih.govguidechem.com |

| trans-azo-3-chloro-p-toluidine | Field and Laboratory | Identified as a degradation product. nih.govguidechem.com |

| 3,3'-dichloro-4,4'-dimethylazobenzene | Soil (Pure Culture and Incubation) | Produced by the fungus Geotrichum candidum. nih.gov |

Emerging Research Frontiers and Future Directions for 3 Chloro 4 Methylaniline Hydrochloride Studies

Development of Sustainable and Atom-Economical Synthetic Approaches

The traditional synthesis of 3-chloro-4-methylaniline (B146341) often involves multi-step processes that can generate significant chemical waste and may have low atom economy. google.com A primary focus of emerging research is the development of greener and more sustainable synthetic routes.

Key research directions include:

Catalytic Hydrogenation: There is a significant push to replace older reduction methods, such as those using iron powder or sodium sulfide (B99878), with catalytic hydrogenation processes. google.com These methods offer higher yields, produce cleaner product streams, and reduce environmental pollution. google.com Research is ongoing to develop more robust and selective catalysts. For instance, bimetallic catalysts like Pd-Fe/C have shown high conversion rates and selectivity for the reduction of 2-chloro-4-nitrotoluene (B140621) to 3-chloro-4-methylaniline. google.com Future work will likely focus on non-precious metal catalysts and optimizing reaction conditions to further enhance sustainability.

Flow Chemistry: The use of continuous flow reactors for the synthesis of 3-chloro-4-methylaniline hydrochloride presents an opportunity for improved process control, enhanced safety, and easier scalability. Flow chemistry can lead to higher efficiency and reduced waste generation compared to batch processes.

Alternative Starting Materials: Exploration of alternative and more readily available starting materials, potentially from renewable feedstocks, is a long-term goal for the sustainable production of 3-chloro-4-methylaniline and other aromatic amines.

| Synthetic Approach | Traditional Method (e.g., Iron Reduction) | Catalytic Hydrogenation |

| Reagents | Iron powder, acid | H₂, metal catalyst (e.g., Pd/C, Raney Ni) |

| Byproducts | Iron sludge, significant waste | Minimal byproducts, mainly water |

| Yield & Purity | Often lower yield and purity | High yield and purity |

| Environmental Impact | High | Low |

Exploration of Novel Chemical Reactivity and Catalytic Systems

While 3-chloro-4-methylaniline is a well-established intermediate, there is still scope for exploring its novel chemical reactivity and its application in new catalytic systems. The electronic properties imparted by the chloro and methyl substituents can be harnessed for unique chemical transformations.

Future research in this area may involve:

Cross-Coupling Reactions: Investigating the use of this compound in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could lead to the synthesis of novel and complex molecular architectures with potential applications in materials science and medicinal chemistry.

Directed C-H Functionalization: The development of catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring of 3-chloro-4-methylaniline would provide a powerful tool for the efficient synthesis of a wide range of derivatives.

Polymer Chemistry: Exploring the incorporation of the 3-chloro-4-methylaniline moiety into polymer backbones could lead to new materials with tailored electronic, thermal, and mechanical properties.

Advanced Computational Simulations for Reaction Discovery and Mechanism Prediction

The use of computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. acs.orgresearchgate.netresearchgate.net For this compound, computational simulations can provide deep insights into its reactivity and guide the development of new synthetic methodologies.

Key areas of focus include:

Reaction Mechanism Elucidation: DFT calculations can be employed to model the reaction pathways for the synthesis of 3-chloro-4-methylaniline, helping to identify transition states and intermediates. researchgate.net This can lead to a better understanding of the reaction mechanism and the factors that control selectivity. researchgate.net

Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts for the synthesis and functionalization of 3-chloro-4-methylaniline. By modeling the interaction of the substrate with different catalyst surfaces or active sites, researchers can predict catalytic activity and selectivity.

Prediction of Properties: Computational methods can be used to predict the physicochemical and electronic properties of novel derivatives of 3-chloro-4-methylaniline, aiding in the design of molecules with specific desired characteristics. researchgate.netnih.gov

| Computational Method | Application in 3-Chloro-4-methylaniline Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, catalyst design. acs.orgresearchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulation of the behavior of 3-chloro-4-methylaniline in different solvent environments. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity of novel derivatives for pharmaceutical applications. |

Integration of Analytical Techniques for Real-time Reaction Monitoring and Process Understanding

To optimize the synthesis of this compound and ensure consistent product quality, the integration of advanced analytical techniques for real-time reaction monitoring is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.neteuropeanpharmaceuticalreview.com

Future directions in this area include:

In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products during the synthesis of 3-chloro-4-methylaniline. This allows for precise control over reaction parameters and immediate detection of any process deviations.

Chromatographic Monitoring: Online High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be integrated into the reaction setup to provide continuous monitoring of the reaction progress and product purity.

Chemometrics: The large datasets generated by real-time monitoring techniques can be analyzed using chemometric methods to build predictive models for process optimization and control.

The implementation of these advanced analytical tools will lead to a more profound understanding of the synthetic processes involved in the production of this compound, ultimately resulting in more efficient, robust, and reliable manufacturing. researchgate.neteuropeanpharmaceuticalreview.com

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-chloro-4-methylaniline via catalytic hydrogenation?

- Methodological Answer : The synthesis involves hydrogenating 3-chloro-4-methylnitrobenzene using a 1% Pt/C catalyst. Key parameters include:

- Solvent : Methanol (30 mL per 10 g substrate) .

- Temperature : 80°C .

- Pressure : 1.0 MPa .

- Catalyst Loading : 0.04 g catalyst per 10 g substrate, with reusability up to five cycles without significant loss in yield (99.08% yield, 0.2% dechlorination) .

- Critical Analysis : Lower temperatures or alternative solvents (e.g., ethanol) may reduce dechlorination side reactions, but methanol balances reactivity and selectivity.

Q. How can 3-chloro-4-methylaniline be identified and quantified in environmental samples?

- Methodological Answer :

- Derivatization : Acetylation with acetic anhydride in alkaline aqueous solution converts the compound to its acetate derivative, improving extraction efficiency .

- Extraction : Methylene chloride extraction, stable for up to one week at 4°C .

- Detection : Gas chromatography (GC) with electron capture detection (ECD) or flame ionization detection (FID) . Mass spectrometry confirms structural identity via characteristic fragments (e.g., m/z 141.60 for the parent ion) .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- Mass Spectrometry (MS) : Provides molecular weight (141.60 g/mol) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic proton environments (e.g., chlorine and methyl substituents) .

- Infrared (IR) Spectroscopy : Identifies amine (-NH₂) and C-Cl stretches .

Advanced Research Questions

Q. What mechanisms underlie the avian toxicity of 3-chloro-4-methylaniline hydrochloride (DRC-1339)?

- Methodological Answer :

- Acute Toxicity : LD₅₀ values vary by species (e.g., 2–10 mg/kg in blackbirds, >150 mg/kg in tolerant species) .

- Chronic Effects : Renal failure due to metabolite accumulation, particularly in granivorous birds .

- Species Sensitivity : Differential metabolism (e.g., cytochrome P450 activity) explains tolerance in raptors vs. lethality in passerines .

Q. How can 3-chloro-4-methylaniline be degraded in industrial wastewater?

- Methodological Answer :

- Extractive Membrane Bioreactor (EMB) : Combines membrane extraction with microbial degradation.

- Microbial Enrichment : Continuous reactors select for cultures metabolizing the compound .

- Pilot-Scale Validation : Achieves 100% extraction and mineralization (stoichiometric chloride release) at 60 g/L loading .

- Key Parameters : pH 7–8, 30°C, and methanol co-degradation enhance microbial activity .

Q. How are residue levels quantified in avian tissues post-exposure?

- Methodological Answer :

- Sample Preparation : Tissue homogenization, solid-phase extraction (SPE) cleanup .

- GC-MS/MS Analysis : Quantifies residues using selective reaction monitoring (SRM) for m/z 141→106 (parent→fragment) .

- Validation : Limits of detection (LOD) <0.1 ppm, recovery rates >85% .

Q. What ecological risks arise from using DRC-1339 in avian management?

- Methodological Answer :

- Non-Target Exposure : Secondary poisoning risk in scavengers (e.g., raptors) is mitigated by rapid metabolite excretion in target species .

- Environmental Persistence : Half-life <48 hours in water, but soil adsorption necessitates monitoring in agricultural runoff .

- Regulatory Compliance : USEPA mandates site-specific risk assessments to protect endangered species .

Q. How to reconcile discrepancies in reported biodegradation efficiency?

- Methodological Answer :

- Lab vs. Field Conditions : EMB systems achieve full mineralization , whereas natural attenuation may fail due to microbial community variability .

- Data Harmonization : Standardize test protocols (e.g., OECD 301F for ready biodegradability) and validate with isotopic tracing (e.g., ¹⁴C-labeled compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.